chemical structure of 2,6-dichloropyridin-4-amine hydrochloride
chemical structure of 2,6-dichloropyridin-4-amine hydrochloride
An In-depth Technical Guide to 2,6-Dichloropyridin-4-amine Hydrochloride: Structure, Synthesis, and Application
Introduction: A Core Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of versatile molecular scaffolds is paramount. 2,6-Dichloropyridin-4-amine, and its hydrochloride salt, represents one such critical building block.[1][2] Its pyridine core, functionalized with two reactive chlorine atoms and an amino group, provides a unique combination of stability and reactivity, making it an invaluable intermediate for constructing complex, biologically active molecules.[1][3] This guide, intended for researchers and drug development professionals, offers a detailed exploration of its chemical structure, synthesis, and pivotal role in creating novel therapeutic and agricultural agents.[2]
The pyridine ring system is a foundational element in numerous FDA-approved drugs, where its presence can significantly enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding.[4] 2,6-Dichloropyridin-4-amine hydrochloride leverages this privileged scaffold, offering multiple reaction sites for chemists to elaborate upon, thereby enabling the generation of diverse compound libraries for screening against a wide array of biological targets.[5]
| Property | Value |
| IUPAC Name | 2,6-dichloropyridin-4-amine hydrochloride |
| Synonyms | 4-Amino-2,6-dichloropyridine HCl, 2,6-Dichloro-4-aminopyridine HCl |
| CAS Number | 2587-02-2 (for the free base) |
| Molecular Formula | C₅H₄Cl₂N₂ · HCl |
| Molecular Weight | 163.01 g/mol (free base)[6][7][8] |
| Appearance | Off-white to light beige solid[9][10] |
| Melting Point | 169-173 °C (for the free base)[7][11] |
Molecular Structure and Physicochemical Properties
The utility of 2,6-dichloropyridin-4-amine hydrochloride is intrinsically linked to its molecular architecture. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.
Caption: Chemical structure of 2,6-dichloropyridin-4-amine hydrochloride.
The key structural features dictating its reactivity are:
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The Pyridine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.
-
Dichloro-Substitution: The two chlorine atoms at the 2 and 6 positions are strong electron-withdrawing groups. This electronic pull makes the carbon atoms they are attached to susceptible to nucleophilic aromatic substitution, a key reaction for derivatization.
-
The 4-Amino Group: The amino group is a primary site for various chemical modifications. In the hydrochloride salt, it is protonated (NH₃⁺), which deactivates it towards electrophilic attack but can be readily converted back to the nucleophilic free base (NH₂) with a simple base wash.
Synthetic Pathways and Mechanistic Considerations
A facile and efficient synthesis of 4-amino-2,6-dichloropyridine is crucial for its widespread use. One established route begins with the more readily available 2,6-dichloropyridine.[12][13] The process involves oxidation to an N-oxide, followed by nitration and subsequent reduction, demonstrating a strategic manipulation of functional groups to achieve the desired substitution pattern.
Caption: General synthetic workflow for 2,6-dichloropyridin-4-amine hydrochloride.
Causality Behind Experimental Choices:
-
N-Oxide Formation: The direct nitration of 2,6-dichloropyridine is challenging. Converting the pyridine to its N-oxide derivative activates the 4-position for electrophilic substitution, directing the incoming nitro group to the desired location.
-
Nitration Conditions: The use of a strong acid mixture like nitric acid and sulfuric acid is a standard and effective method for nitrating aromatic rings, even those that are electronically modified.[12][14]
-
Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation or reduction with metals like iron in an acidic medium are robust and high-yielding methods for this transformation.
Core Applications in Medicinal and Agricultural Chemistry
The true value of 2,6-dichloropyridin-4-amine lies in its role as a versatile intermediate.[2] The chlorine atoms are excellent leaving groups for nucleophilic substitution reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents. This modularity is highly prized in drug discovery.
Caption: Role as a scaffold in synthesizing diverse functional molecules.
Its derivatives have been instrumental in developing:
-
Kinase Inhibitors: The pyridinamine core can serve as a "hinge-binding" motif, anchoring the inhibitor molecule into the ATP-binding pocket of kinases, which are key targets in oncology.[5]
-
Antiviral and Anticancer Agents: The ability to readily functionalize the scaffold allows for the optimization of interactions with viral enzymes or cancer-related proteins.[3]
-
Agrochemicals: It is a key intermediate in the synthesis of modern herbicides and fungicides, contributing to crop protection and agricultural productivity.[2][3]
Protocol: Structural Characterization
Verifying the identity and purity of 2,6-dichloropyridin-4-amine hydrochloride is a critical step after synthesis or before use. A multi-technique approach is standard.
Objective: To confirm the chemical structure and assess the purity of a synthesized batch.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the ammonium group. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.
-
¹³C NMR: A complementary technique that provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Utilize a technique like Electrospray Ionization (ESI-MS). The resulting spectrum will show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺), confirming the molecular weight of 163.00 g/mol .[8] The isotopic pattern caused by the two chlorine atoms (a characteristic M, M+2, M+4 pattern) provides unambiguous confirmation of their presence.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the sample using a technique like KBr pellet or Attenuated Total Reflectance (ATR). The IR spectrum will display characteristic absorption bands for N-H bonds (in the ammonium salt), C-N bonds, C=C and C=N bonds of the aromatic ring, and C-Cl bonds.[15]
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,6-dichloropyridin-4-amine hydrochloride is essential. The information is derived from standard Safety Data Sheets (SDS).[9][16]
| Aspect | Guideline |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][11] It is important to avoid breathing dust, fumes, or vapors.[9][16] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[9][17] If dust generation is likely, use a NIOSH/MSHA-approved respirator.[9] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[9][16] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[16][18] |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[16][17][18] Store locked up.[16][17] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17][18] |
Conclusion
2,6-Dichloropyridin-4-amine hydrochloride is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and established synthetic routes make it a highly reliable and valuable building block for chemists in both academic and industrial research. Its continued application in the synthesis of novel pharmaceuticals and agrochemicals underscores its fundamental importance in fields dedicated to improving human health and global food security.
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Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
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